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Compound of Interest

Compound Name: Benzene, [2-(methylthio)ethyl]-

Cat. No.: B3054268

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzene, [2-(methylthio)ethyl]-, also known as methyl 2-phenylethyl sulfide. The data
presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), are predicted based on established principles of spectroscopic analysis
and data from analogous compounds. This document is intended for researchers, scientists,
and professionals in drug development who require a detailed understanding of the structural
characterization of this molecule.

Chemical Structure

IUPAC Name: Benzene, [2-(methylthio)ethyl]- Common Name: Methyl 2-phenylethyl sulfide
CAS Number: 5925-63-3[1] Molecular Formula: CsH12S[1][2] Molecular Weight: 152.26 g/mol

[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The predicted *H and *C NMR data for Benzene, [2-(methylthio)ethyl]- are
presented below.

Predicted *H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the
different types of protons in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~7.35-7.20 Multiplet 5H CeHs-
~2.90 Triplet 2H -CH2-CH2-S-
~2.70 Triplet 2H -CH2-CH2-S-
~2.10 Singlet 3H -S-CHs

Predicted *C NMR Data

The carbon-13 NMR spectrum is expected to display six signals, corresponding to the six

chemically non-equivalent carbon atoms.

Chemical Shift (d) (ppm) Assignment
~141.0 C-CHz- (Aromatic C1)
~128.8 Aromatic C-H
~128.5 Aromatic C-H
~126.3 Aromatic C-H

~36.0 -CH2-CH2-S-

~34.0 -CH2-CH2-S-

~ 155 -S-CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic IR absorption bands for Benzene, [2-(methylthio)ethyl]- are listed below.

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch
2980 - 2850 Medium Aliphatic C-H Stretch

~ 1600, 1495, 1450 Medium-Weak Aromatic C=C Bending

C-H Out-of-plane Bending
~ 740, 700 Strong )
(Monosubstituted Benzene)

~ 700 - 600 Weak C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Fragmentation Pattern

The electron ionization (El) mass spectrum is predicted to show a molecular ion peak and
several characteristic fragment ions.

m/z Predicted Fragment lon

152 [CoH12S]* (Molecular lon)

105 [C7H7]* (Tropylium ion, from benzylic cleavage)
91 [C7H7]* (Rearrangement to Tropylium ion)

77 [CeHs]* (Phenyl cation)

61 [CH2SCHs]*
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-20 mg of the sample for tH NMR and 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean vial.

o Ensure complete dissolution, using gentle vortexing or sonication if necessary.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean 5 mm NMR tube to remove any particulate matter.

o The final solution height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube securely.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
o Tune and match the probe to the appropriate nucleus (*H or 13C).

o Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width,
relaxation delay).

o Acquire the spectrum.
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» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).

o Place a second salt plate on top to create a thin liquid film.
o Ensure there are no air bubbles in the film.
o Data Acquisition:
o Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty spectrometer.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

» Data Processing:

o Label the significant peaks with their corresponding wavenumbers (cm™2).

Mass Spectrometry (MS)

e Sample Introduction and lonization (Electron lonization - El):
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o Introduce a small amount of the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS).

o The sample is vaporized in a high vacuum environment.

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV), causing the ejection of an electron to form a molecular ion (a radical cation).

e Mass Analysis:

o The positively charged molecular ions and fragment ions are accelerated by an electric
field.

o The ions are then passed through a magnetic or electric field in the mass analyzer, which
separates them based on their mass-to-charge (m/z) ratio.

o Detection:
o The separated ions are detected, and their abundance is recorded.

o The resulting data is plotted as a mass spectrum, which shows the relative abundance of
ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3054268#spectroscopic-data-nmr-ir-ms-of-benzene-
2-methylthio-ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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